1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound characterized by its unique structure, which includes a urea moiety, a thiadiazole ring, and dichlorophenyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,4-Dichlorophenyl isocyanate: This can be achieved by reacting 2,4-dichloroaniline with phosgene under controlled conditions.
Synthesis of 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazole: This intermediate can be synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with appropriate thiadiazole precursors.
Formation of the final compound: The final step involves the reaction of 2,4-dichlorophenyl isocyanate with 5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazole under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting cellular functions: Affecting cell membrane integrity, protein synthesis, and other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(2-Chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(4-Chlorophenyl)-3-(2,3-dichlorophenyl)urea
Uniqueness
1-(2,4-Dichlorophenyl)-3-(5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and phenoxy moiety differentiate it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-11(2)14-6-4-12(3)8-17(14)28-10-18-25-26-20(29-18)24-19(27)23-16-7-5-13(21)9-15(16)22/h4-9,11H,10H2,1-3H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDMZDAWZSKELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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